molecular formula C19H22O2S B14419725 1-Methyl-4-(4-methyl-1-phenylpent-3-ene-2-sulfonyl)benzene CAS No. 84319-91-5

1-Methyl-4-(4-methyl-1-phenylpent-3-ene-2-sulfonyl)benzene

Cat. No.: B14419725
CAS No.: 84319-91-5
M. Wt: 314.4 g/mol
InChI Key: QFROPVRODKOHHB-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-methyl-1-phenylpent-3-ene-2-sulfonyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a methyl group and a sulfonyl group attached to a pentene chain. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(4-methyl-1-phenylpent-3-ene-2-sulfonyl)benzene can be achieved through a multi-step process involving several key reactions:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with 4-methyl-1-phenylpent-3-ene using a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the pentene chain onto the benzene ring.

    Sulfonation: The alkylated benzene is then subjected to sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonyl group onto the pentene chain.

    Methylation: Finally, the compound is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the methyl group onto the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-methyl-1-phenylpent-3-ene-2-sulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfonic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the sulfonyl group to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products Formed

    Oxidation: Sulfonic acids, ketones.

    Reduction: Sulfides, thiols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-Methyl-4-(4-methyl-1-phenylpent-3-ene-2-sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Toluene: A simple methyl-substituted benzene.

    Benzene Sulfonic Acid: A benzene ring with a sulfonic acid group.

    Styrene: A benzene ring with an ethylene group.

Uniqueness

1-Methyl-4-(4-methyl-1-phenylpent-3-ene-2-sulfonyl)benzene is unique due to the combination of its functional groups, which impart distinct chemical and physical properties

Properties

84319-91-5

Molecular Formula

C19H22O2S

Molecular Weight

314.4 g/mol

IUPAC Name

1-methyl-4-(4-methyl-1-phenylpent-3-en-2-yl)sulfonylbenzene

InChI

InChI=1S/C19H22O2S/c1-15(2)13-19(14-17-7-5-4-6-8-17)22(20,21)18-11-9-16(3)10-12-18/h4-13,19H,14H2,1-3H3

InChI Key

QFROPVRODKOHHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=CC=C2)C=C(C)C

Origin of Product

United States

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